molecular formula C13H17N5O2 B2776911 N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 1210321-42-8

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2776911
CAS No.: 1210321-42-8
M. Wt: 275.312
InChI Key: UVYJDLKQIXMZOI-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound that features a pyrazole and oxadiazole ring system. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling with a cyclohexanecarboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones . The final coupling step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-18-8-7-10(17-18)12-15-16-13(20-12)14-11(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYJDLKQIXMZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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